5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

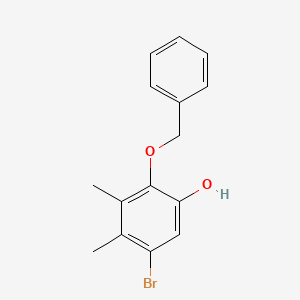

The compound “5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole” is an oxazole derivative. Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. They are found in many biologically active compounds and have been the subject of numerous synthetic studies .

Molecular Structure Analysis

The molecular structure of “5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole” would likely be determined by techniques such as X-ray crystallography . The oxazole ring is planar and aromatic, and the substituents on the ring can influence the overall shape and properties of the molecule.Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the ring. The butylthio, p-tolyl, and tosyloxy groups on “5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole” could potentially participate in these reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole” would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .Aplicaciones Científicas De Investigación

Chemical Genetics in Apoptosis Induction

In the realm of chemical genetics, a study by Cai, Drewe, and Kasibhatla (2006) discusses the use of chemical genetics to discover apoptosis inducers. While not directly referencing 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole, this study highlights the broader field of apoptosis inducers, which could potentially include such compounds. The identification of small molecules that exhibit apoptosis-inducing activities underlines the potential of 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole in this area (Cai, Drewe, & Kasibhatla, 2006).

Synthesis of Glycolurils and Analogues

Kravchenko, Baranov, and Gazieva (2018) delve into the synthesis of glycolurils and their analogues, which have applications across various scientific fields, including pharmaceuticals. The development of new methods for synthesizing such compounds can have implications for substances like 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole (Kravchenko, Baranov, & Gazieva, 2018).

Spectroscopic Study of Thiadiazole Derivatives

Singh et al. (2019) conducted a comprehensive study on the structural, electronic, and spectroscopic characteristics of thiadiazole derivatives, which are closely related to 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole. This research offers insights into the molecular properties and potential applications of such compounds in various scientific areas (Singh et al., 2019).

Catalytic Activity of Isoxazoles and Isothiazoles

Bumagin et al. (2016) explored the synthesis and catalytic activity of functionally substituted isoxazoles and isothiazoles. These findings are relevant to 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole, as they provide a framework for understanding the potential catalytic applications of similar compounds (Bumagin, Zelenkovskii, Kletskov, Petkevich, Dikusar, & Potkin, 2016).

Exploration of Malonyl-CoA Decarboxylase Inhibitors

Cheng et al. (2006) discovered a new class of malonyl-coenzyme A decarboxylase inhibitors. While not directly related to 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole, this research underscores the potential pharmaceutical applications of structurally related compounds (Cheng, Huang, Penuliar, Nishimoto, Liu, Arrhenius, Yang, O'leary, Barbosa, Barr, Dyck, Lopaschuk, & Nadzan, 2006).

Anti-Inflammatory Drug Design

Kumar et al. (2018) focused on the design and synthesis of new anti-inflammatory drugs. Their research into thienyl-pyrazoles and the use of Amberlyst-15 as a catalyst could offer insights into the potential anti-inflammatory applications of 5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole (Kumar, Prabhudeva, Bharath, Kumara, Lokanath, & Kumar, 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-butylsulfanyl-2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S2/c1-4-5-14-26-21-20(27(23,24)18-12-8-16(3)9-13-18)22-19(25-21)17-10-6-15(2)7-11-17/h6-13H,4-5,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIJCTVOCXERFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=C(N=C(O1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Butylthio)-2-(p-tolyl)-4-tosyloxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2424880.png)

![2,5-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2424892.png)

![3-Benzyl-7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2424894.png)

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2424901.png)